molecular formula C9H10Br2O B1267496 1-Bromo-4-(3-bromopropoxy)benzene CAS No. 7497-87-2

1-Bromo-4-(3-bromopropoxy)benzene

Cat. No. B1267496
Key on ui cas rn: 7497-87-2
M. Wt: 293.98 g/mol
InChI Key: SBXHUNUKIBIOEC-UHFFFAOYSA-N
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Patent
US05093353

Procedure details

The title compound was prepared and worked up by the method of Example 6 using 4-bromophenol in place of 3,4-dichlorophenol. After chromatography the title compound (3.45 g) was found to be homogeneous by thin layer chromatography (10% by volume of methylene chloride/hexane on silica gel plates).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1>C(Cl)Cl.CCCCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:4][CH2:3][CH2:2][Br:1])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
methylene chloride hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OCCCBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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